2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide
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Overview
Description
Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes two bromine atoms and a cyano group attached to a pyrrolidine ring, making it a unique and potentially valuable molecule in various scientific fields .
Preparation Methods
The synthesis of Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- involves several stepsThe reaction conditions typically involve the use of bromine or bromine-containing reagents, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical products due to its unique structural properties
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in certain cancer cells. By inhibiting CA IX, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds to Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- include other benzenesulfonamide derivatives with different substituents. These compounds share the core benzenesulfonamide structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Some similar compounds include:
- Benzenesulfonamide, 2,5-dichloro-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]
- Benzenesulfonamide, 2,5-difluoro-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]
- Benzenesulfonamide, 2,5-diiodo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]
The uniqueness of Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- lies in its specific combination of bromine atoms and the cyano-pyrrolidinyl group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H13Br2N3O2S |
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Molecular Weight |
423.13 g/mol |
IUPAC Name |
2,5-dibromo-N-[(3R,5S)-1-cyano-5-methylpyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H13Br2N3O2S/c1-8-4-10(6-17(8)7-15)16-20(18,19)12-5-9(13)2-3-11(12)14/h2-3,5,8,10,16H,4,6H2,1H3/t8-,10+/m0/s1 |
InChI Key |
XOGLUHPWGGYHRM-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C#N)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CC1CC(CN1C#N)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
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